Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate

Evidence Gap Analysis Procurement Due Diligence Screening Collection Curation

Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate (CAS 315679-74-4, WAY-311735) is a synthetic small molecule built on a 2-aminothiophene core, a privileged scaffold in medicinal chemistry. The compound features a heterocyclic framework that combines a furoylamino group at the 2-position with a phenyl substituent at the 4-position and a methyl ester at the 3-carboxylate, yielding a molecular formula of C17H13NO4S (MW 327.35 g/mol) with a calculated logP of 4.2.

Molecular Formula C17H13NO4S
Molecular Weight 327.4 g/mol
Cat. No. B380969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate
Molecular FormulaC17H13NO4S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C17H13NO4S/c1-21-17(20)14-12(11-6-3-2-4-7-11)10-23-16(14)18-15(19)13-8-5-9-22-13/h2-10H,1H3,(H,18,19)
InChIKeySTIDEPANONMLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate: A Specialized 2-Aminothiophene Scaffold for Targeted Library Screening


Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate (CAS 315679-74-4, WAY-311735) is a synthetic small molecule built on a 2-aminothiophene core, a privileged scaffold in medicinal chemistry [1]. The compound features a heterocyclic framework that combines a furoylamino group at the 2-position with a phenyl substituent at the 4-position and a methyl ester at the 3-carboxylate, yielding a molecular formula of C17H13NO4S (MW 327.35 g/mol) with a calculated logP of 4.2 [2]. It is primarily distributed as a screening compound within commercial libraries, with typical purity specifications of 95–97% .

Library screening 2-Aminothiophene chemotype for focused deck integrity
SAR expansion Furoyl-phenyl pharmacophore with distinct H-bond geometry
Internal control Fixed reference for proprietary aminothiophene SAR benchmarking

Why Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate Cannot Be Replaced by Generic Thiophene Analogs


The 2-aminothiophene scaffold is known for its tunable biological activity, where even minor variations in the peripheral substituents can profoundly alter target selectivity and potency [1]. Within the focused sub-class of Gewald-derived 3-carboxylate esters, the combination of a 2-furoylamino cap and a 4-phenyl ring in this compound creates a distinct hydrogen-bond donor/acceptor geometry and a specific conformational profile, differentiating it from analogs bearing aliphatic, halogenated, or heterocyclic variations at these positions [2]. Generic substitution with any other 2-aminothiophene-3-carboxylate therefore carries a high risk of losing the specific molecular recognition features required for reproducible hit-confirmation or structure-activity relationship (SAR) expansion in a screening cascade.

Acyl cap variation
Furoylamino vs. aliphatic or halogenated caps may shift H-bond recognition and target selectivity
4-Phenyl replacement
Phenyl ring vs. heterocyclic or halogenated 4-substituent may alter conformational profile and potency
Generic analog risk
Any other 2-aminothiophene-3-carboxylate may not reproduce hit-confirmation or SAR consistency

Quantitative Evidence Guide: Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate


Critical Transparency Notice: Current Evidence Gap for Direct Comparator Data

Following an exhaustive search of primary research papers, patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB), no direct head-to-head comparative studies or robust cross-study comparable datasets were identified that quantitatively differentiate Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate from its closest structural analogs on a specific biological target. The compound appears in PubChem with reported potency values (0.46 µM, 0.56 µM, 0.83 µM) across multiple unspecified bioassays [1]; however, the absence of disclosed comparator data, defined assay contexts, or target annotations precludes these values from supporting a product-specific differentiation claim. This does not indicate absence of activity, but rather reflects a gap in publicly available comparative evidence as of the search date.

Comparative Evidence Gap
Data to verify
No head-to-head studies; reported potencies 0.46–0.83 µM across unspecified assays
Selection rests on structural uniqueness, not quantified superiority over an alternative
Potency context undefined; no target annotations available
Evidence Gap Analysis Procurement Due Diligence Screening Collection Curation

Recommended Application Scenarios for Methyl 2-(2-furoylamino)-4-phenyl-3-thiophenecarboxylate in Absence of Direct Comparative Evidence


Integrity Maintenance of Screening Libraries Requiring Specific Aminothiophene Chemotypes

For research groups or core facilities managing a 2-aminothiophene-focused screening deck, procuring this exact compound (CAS 315679-74-4) maintains the chemical integrity and structural diversity of the collection. Replacing it with a generic analog would alter the pre-defined chemical space and invalidate SAR data generated from that library subset [1].

Hit-Expansion Starting Point with a Defined Furoyl-Phenyl Pharmacophore

This compound serves as a well-characterized starting material for hit-to-lead chemistry. Its unique combination of a hydrogen-bond-capable furoylamino group and a hydrophobic phenyl ring at the 4-position of the thiophene core differentiates it from common ethyl-ester or halogenated-phenyl analogs, providing a distinct vector for medicinal chemistry optimization [1].

Use as an Internal Standard or Control in Building Proprietary Aminothiophene SAR

A laboratory building an internal, proprietary SAR dataset for aminothiophene-based targets can utilize this compound as a consistency control across batches. By characterizing its activity in a defined, internal assay, researchers can benchmark new analogs against this fixed reference point, creating a foundation for future comparative evidence that is currently lacking in the public domain [1].

Application
Selection Property
Validation Focus
Library chemotype integrity
Unique furoyl-phenyl thiophene scaffold
Library chemical space fidelity; avoid analog-induced SAR drift
Hit-expansion starting point
Defined H-bond geometry + hydrophobic phenyl vector
Pharmacophore mapping; medicinal chemistry optimization
Internal SAR consistency control
Fixed reference chemotype for benchmarking
Consistent comparator for novel analogs; bridge future comparative data
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